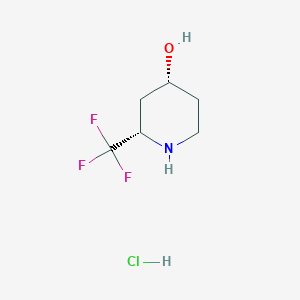
cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride typically involves the hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group to yield the desired cis-configured product . The reaction conditions often include the use of palladium or nickel catalysts under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the hydroxyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride has several applications in scientific research, including:
Chemistry and Catalysis: It is used as a catalyst in alkyne hydrothiolation reactions to generate cis-configured anti-Markovnikov adducts.
Optical and Electronic Properties: The compound’s derivatives are studied for their nonlinear optical properties, which are important in fiber optic communications and optical signal processing.
Synthetic Chemistry: It is utilized in carbonyl ene and Prins cyclizations to synthesize disubstituted piperidines, highlighting its role in stereochemical control and isomerization.
Organometallic Chemistry: Derivatives of this compound are used in the synthesis of organometallic complexes, demonstrating its potential in creating novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Cis-2-(Trifluoromethyl)piperidine: Similar in structure but lacks the hydroxyl group.
Trans-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride: Differing in the stereochemistry of the piperidine ring.
2-(Trifluoromethyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride is unique due to its specific cis-configuration and the presence of both trifluoromethyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGKYPHUYSMOSE-JBUOLDKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














